8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is further substituted with various functional groups, including methyl and trifluoromethyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the condensation of appropriate thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine precursors with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds containing the pyrazole ring exhibit similar reactivity and can be used in similar applications.
Uniqueness
8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H13F3N6S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H13F3N6S/c1-7-4-10(15(16,17)18)21-23(7)5-11-20-13-12-8(2)9(3)25-14(12)19-6-24(13)22-11/h4,6H,5H2,1-3H3 |
InChI Key |
UYGQYKVVJTUSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C)C(F)(F)F |
Origin of Product |
United States |
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